2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes in moderate to good yields . Another approach includes the CuI-catalyzed synthesis through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction at 130°C in DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of multicomponent reactions and catalytic processes can be scaled up for industrial applications. The use of recyclable catalysts and efficient reaction conditions can enhance the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms and aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as TEMPO and iron (II)-complexes can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like CuI.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: A precursor in the synthesis of the target compound.
2-(4-Methylsulfonyl)phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine: Another pyrimidine derivative with similar biological activities.
Indole Derivatives: Compounds with similar aromatic heterocyclic structures and biological activities.
Uniqueness
2-(4-Methoxyphenyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H18N2O2/c1-16(2)9-14-17-13(8-15(19)18(14)10-16)11-4-6-12(20-3)7-5-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
AUDBDLGGXZVEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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